REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14].O.NN.Cl>C(O)C>[NH2:3][CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14] |f:1.2|
|
Name
|
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C(C(O)C1=CC=CC=C1)CC(C)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
after cooled
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled
|
Type
|
CUSTOM
|
Details
|
Insoluble matter was removed by filtration through cellite
|
Type
|
WASH
|
Details
|
washed with 4N hydrochloric acid (140 ml)
|
Type
|
ADDITION
|
Details
|
The washing was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
A 6N sodium hydroxide solution (570 ml) was added with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(O)C1=CC=CC=C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14].O.NN.Cl>C(O)C>[NH2:3][CH:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[OH:14] |f:1.2|
|
Name
|
(1RS,2SR)-2-(1,3-Dioxo-2-azaindane-2-yl)-4-methyl-1-phenylpentane-1-ol
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C(C(O)C1=CC=CC=C1)CC(C)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
after cooled
|
Type
|
TEMPERATURE
|
Details
|
ice-cooled
|
Type
|
CUSTOM
|
Details
|
Insoluble matter was removed by filtration through cellite
|
Type
|
WASH
|
Details
|
washed with 4N hydrochloric acid (140 ml)
|
Type
|
ADDITION
|
Details
|
The washing was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
A 6N sodium hydroxide solution (570 ml) was added with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(O)C1=CC=CC=C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |